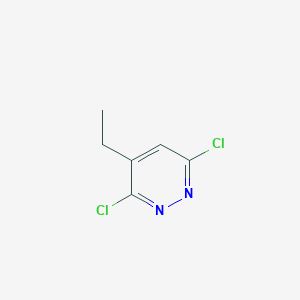

3,6-Dichloro-4-ethylpyridazine

Description

Properties

IUPAC Name |

3,6-dichloro-4-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMFVUOUWBXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554475 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107228-54-6 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3,6-Dichloro-4-ethylpyridazine

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 3,6-Dichloro-4-ethylpyridazine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this document synthesizes information from its parent compound, 3,6-dichloropyridazine, and its closely related alkyl analogs, 3,6-Dichloro-4-methylpyridazine and 3,6-Dichloro-4-isopropylpyridazine, to present a robust profile. The guide covers core physicochemical properties, a validated synthetic route based on established radical alkylation chemistry, and detailed protocols for analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative data, this document serves as a vital resource for scientists looking to utilize this versatile chemical building block.

Introduction

The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.[2][3] The 3,6-disubstituted pyridazine core, in particular, is a versatile starting material for creating diverse chemical libraries, as the chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[1]

This compound: A Key Intermediate

This compound (CAS: 107228-54-6) is a functionalized heterocyclic compound positioned as a valuable intermediate for organic synthesis.[4][5] The presence of two reactive chlorine atoms allows for sequential and site-selective modifications, while the ethyl group at the 4-position provides a handle to modulate steric and electronic properties, influencing the molecule's interaction with biological targets. Its analogs have proven instrumental in the synthesis of advanced pharmaceutical agents. For instance, 3,6-Dichloro-4-methylpyridazine is a precursor for compounds with T-type calcium channel blocking activity, and the isopropyl analog is a key intermediate in the synthesis of Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[6] This guide establishes a foundational understanding of this compound to facilitate its application in drug discovery and development programs.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The following table summarizes the known and predicted properties of this compound, with data from close analogs provided for context and estimation.

| Property | Value for this compound | Reference / Context |

| CAS Number | 107228-54-6 | [5] |

| Molecular Formula | C₆H₆Cl₂N₂ | [5][7] |

| Molecular Weight | 177.03 g/mol | [5][7] |

| Appearance | Expected to be a yellow powder or oil | Based on methyl analog (yellow powder) and isopropyl analog (oil).[8][9] |

| Melting Point | Estimated: 75-85 °C | Interpolated from 3,6-dichloropyridazine (65-69 °C) and the 4-methyl analog (86-88 °C). |

| Boiling Point | Predicted: ~260-280 °C (at 760 mmHg) | Estimated based on the boiling point of the methyl analog (149-151 °C at 21 mmHg) and predicted value for the isopropyl analog (278.7 °C).[10] |

| Solubility | Soluble in methanol and chlorinated solvents | Based on reported solubility for the methyl analog and common solvents used in synthesis and NMR.[9][11] |

| Predicted XLogP3 | 2.6 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis and Purification

Synthetic Strategy: Radical Alkylation of 3,6-Dichloropyridazine

The most direct and scalable approach to synthesizing 4-alkyl-substituted dichloropyridazines is through a silver-catalyzed radical reaction, a well-documented method for the isopropyl and other substituted analogs.[8][12][13]

Causality of Experimental Choices:

-

Starting Material: 3,6-Dichloropyridazine is the logical precursor, being commercially available and possessing the core heterocyclic structure.

-

Radical Source: Propionic acid is used as the source for the ethyl radical. Carboxylic acids are stable and economical radical precursors.

-

Initiator: Ammonium persulfate is a powerful oxidizing agent that, upon thermal decomposition, initiates the radical cascade.

-

Catalyst: Silver nitrate (AgNO₃) is crucial. Ag(I) is oxidized to Ag(II) by the persulfate. Ag(II) then abstracts an electron from the carboxylate of propionic acid, causing decarboxylation and generating the desired ethyl radical. This catalytic cycle allows the reaction to proceed efficiently under relatively mild conditions.

Detailed Experimental Protocol

This protocol is adapted from the validated synthesis of the isopropyl analog.[13]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 3,6-dichloropyridazine (1.0 eq), propionic acid (1.3 eq), and silver nitrate (0.1 eq). Add water to form a stirrable slurry.

-

Initiation: Heat the mixture to 60-70°C with vigorous stirring.

-

Radical Generation: Prepare a solution of ammonium persulfate (3.0 eq) in water. Add this solution dropwise to the heated reaction mixture over 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 80°C.

-

Reaction Monitoring: Stir the mixture at 70-75°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

-

Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Visualization: Synthesis & Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the final compound. This protocol serves as a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

A singlet or narrow multiplet around δ 7.4-7.6 ppm corresponding to the single proton on the pyridazine ring (H-5). This is based on the H-5 proton of the 4-methyl analog, which appears at δ 7.41.[9]

-

A quartet around δ 2.7-2.9 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

-

A triplet around δ 1.2-1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Four signals in the aromatic region (δ 130-160 ppm ) for the four distinct carbons of the pyridazine ring. Based on the 4-methyl analog, the C-5 signal is expected around δ 130 ppm, with the other three carbons (C-3, C-4, C-6) appearing further downfield.[9]

-

Two signals in the aliphatic region: one around δ 20-25 ppm for the methylene carbon and one around δ 12-15 ppm for the methyl carbon.

-

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed on a standard NMR spectrometer (e.g., 400 MHz).

Mass Spectrometry (MS)

-

Rationale: MS provides the exact molecular weight and the characteristic isotopic pattern, which is definitive proof of the elemental composition, especially for halogenated compounds.

-

Expected Data (Electron Ionization, EI):

-

A molecular ion cluster with a base peak corresponding to the mass of the most abundant isotopes (C₆H₆³⁵Cl₂N₂), m/z = 176.

-

A prominent M+2 peak at m/z = 178 (containing one ³⁷Cl isotope) with an intensity of approximately 65% relative to the M peak.

-

A smaller M+4 peak at m/z = 180 (containing two ³⁷Cl isotopes) with an intensity of approximately 10% relative to the M peak. This 9:6:1 isotopic pattern is a hallmark of a dichloro-substituted compound.

-

Protocol: Sample Preparation for GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will confirm the purity (single peak) and the MS will provide the fragmentation pattern and molecular ion.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and provide a unique "fingerprint" for the molecule.

-

Expected Data (KBr Pellet):

Protocol: KBr Pellet Preparation for FTIR

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.

Visualization: Analytical Characterization Workflow

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 7. This compound | C6H6Cl2N2 | CID 14024163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. 3,6-Dichloro-4-methylpyridazine CAS#: 19064-64-3 [m.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-ethylpyridazine

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3,6-Dichloro-4-ethylpyridazine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The 3,6-dichloropyridazine core, in particular, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules. The introduction of an ethyl group at the 4-position can significantly influence the compound's steric and electronic properties, making this compound a valuable building block for targeted drug design.

A Two-Step Synthetic Approach

The most logical and efficient synthesis of this compound proceeds through a two-step reaction sequence. This pathway begins with the formation of a 4-ethyl-1,2-dihydropyridazine-3,6-dione intermediate, followed by a chlorination step to yield the final product. This approach is favored for its reliability and scalability.

Step 1: Synthesis of 4-Ethyl-1,2-dihydropyridazine-3,6-dione

The initial step involves a condensation reaction between ethylmaleic anhydride and hydrazine hydrate. This reaction forms the core pyridazinedione ring structure. The mechanism proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to yield the stable heterocyclic ring.

Step 2: Chlorination of 4-Ethyl-1,2-dihydropyridazine-3,6-dione

The second and final step is the conversion of the pyridazinedione to the corresponding dichloropyridazine. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction involves the tautomerization of the pyridazinedione to its dihydroxy form, which is then converted to the dichloro derivative by the phosphorus oxychloride.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Part 1: Synthesis of 4-Ethyl-1,2-dihydropyridazine-3,6-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylmaleic anhydride (1.0 eq) and a suitable solvent such as glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to obtain 4-ethyl-1,2-dihydropyridazine-3,6-dione as a solid.

Part 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 4-ethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) to the flask.

-

Addition of Chlorinating Agent: Carefully and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. This step is highly exothermic and should be performed with caution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The reaction should be monitored by TLC or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step must be done with extreme caution as the reaction is vigorous and releases HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1]

Reagents and Reaction Conditions

| Reagent/Parameter | Step 1: Pyridazinedione Formation | Step 2: Chlorination |

| Starting Material | Ethylmaleic anhydride | 4-Ethyl-1,2-dihydropyridazine-3,6-dione |

| Key Reagent | Hydrazine hydrate | Phosphorus oxychloride (POCl₃) |

| Solvent | Glacial Acetic Acid | None (POCl₃ acts as reagent and solvent) |

| Temperature | Reflux | Reflux |

| Reaction Time | 2-4 hours | 3-5 hours |

| Work-up | Filtration | Quenching with ice, neutralization, extraction |

| Purification | Washing with water and ethanol | Column chromatography or recrystallization |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry apparatus in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

-

The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The versatility of the dichloropyridazine scaffold allows for further functionalization, making this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize this important building block for their drug discovery and development programs.

References

-

PrepChem.com. Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine. Available at: [Link]

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

-

ResearchGate. A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Available at: [Link]

-

ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Journal of the American Chemical Society. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

-

Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Available at: [Link]

-

ChemWhat. This compound CAS#: 107228-54-6. Available at: [Link]

-

PubChem. 3,6-Dichloro-4-isopropylpyridazine. Available at: [Link]

-

National Institutes of Health. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Available at: [Link]

-

PDF. The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Available at: [Link]

-

Patent US. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof. Available at: [Link]

Sources

3,6-Dichloro-4-ethylpyridazine molecular structure and weight

An In-depth Technical Guide to 3,6-Dichloro-4-ethylpyridazine: Structure, Properties, and Synthesis for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are of paramount importance, serving as foundational building blocks for a vast array of therapeutic agents. Among these, the pyridazine core has attracted considerable attention due to its versatile chemical reactivity and presence in biologically active molecules. This guide focuses on a specific derivative, this compound, a compound of significant interest for researchers and drug development professionals. The strategic placement of two chlorine atoms and an ethyl group on the pyridazine ring makes it a highly valuable intermediate for creating diverse chemical libraries and synthesizing targeted active pharmaceutical ingredients (APIs). This document provides a detailed exploration of its molecular structure, physicochemical properties, and a comprehensive, mechanistically-grounded guide to its synthesis.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. This section details the structural and physical properties of this compound.

Molecular Identity

The compound is systematically named this compound. It consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with two chlorine atoms at positions 3 and 6, and an ethyl group at position 4.

Molecular Structure Diagram

The two-dimensional structure of this compound is visualized below. The chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions, while the ethyl group provides steric and electronic influence, making the molecule a versatile synthon for further chemical elaboration.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The known physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| CAS Number | 107228-54-6 | [1][2][3] |

| Boiling Point | 289.8 °C at 760 mmHg | [4] |

| Density | 1.335 g/cm³ | [4] |

| Flash Point | 156.7 °C | [4] |

| Vapour Pressure | 0.004 mmHg at 25°C | [4] |

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

PART 2: Synthesis, Protocol, and Mechanistic Rationale

The synthesis of this compound is typically achieved via a free-radical alkylation of the 3,6-dichloropyridazine precursor. This approach is well-documented for analogous structures, such as the isopropyl and methyl derivatives.[5][6]

Synthetic Pathway: Minisci-Type Radical Alkylation

The chosen synthetic route is a variation of the Minisci reaction, which involves the radical alkylation of a protonated heteroaromatic base. This method is highly effective for introducing alkyl groups onto electron-deficient rings like pyridazine.

Causality Behind Experimental Choices:

-

Starting Material: 3,6-Dichloropyridazine is selected as the precursor because its electron-deficient nature, enhanced by the two chlorine atoms, makes it susceptible to radical attack.[7]

-

Radical Source: Propanoic acid is used as the source for the ethyl radical.

-

Initiator: Ammonium persulfate ((NH₄)₂S₂O₈) is the preferred radical initiator. Upon heating, it decomposes to form sulfate radical anions (SO₄⁻•), which are potent oxidizing agents.

-

Catalyst: Silver nitrate (AgNO₃) acts as a crucial catalyst. The Ag⁺ ion is oxidized to Ag²⁺ by the sulfate radical. Ag²⁺ then efficiently abstracts an electron from the carboxylate of propanoic acid, leading to decarboxylation and the formation of the desired ethyl radical (•CH₂CH₃). This catalytic cycle accelerates the generation of the alkyl radical, improving reaction efficiency.

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for similar pyridazine alkylations.[5][8]

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Propanoic Acid (1.2 eq)

-

Silver Nitrate (AgNO₃) (0.1 eq)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 eq)

-

Deionized Water

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq), propanoic acid (1.2 eq), silver nitrate (0.1 eq), and deionized water.

-

Initiation: Begin stirring and heat the mixture to approximately 70-75°C.

-

Radical Generation: Prepare a solution of ammonium persulfate (2.5 eq) in deionized water. Add this solution dropwise to the heated reaction mixture over 20-30 minutes. An exotherm may be observed.

-

Reaction Monitoring: Maintain the temperature and stir for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully adjust the pH of the aqueous solution to 9-10 using ammonium hydroxide. This step is critical to deprotonate any remaining acids and ensure the product is in its neutral form for efficient extraction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers contain the crude product.

-

Workup - Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

-

Purification - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

Purification - Chromatography: Purify the crude material using silica gel column chromatography, typically with a heptane/ethyl acetate gradient, to obtain the pure this compound.

PART 3: Significance and Applications in Drug Development

The 3,6-dichloro-4-alkylpyridazine scaffold is a "privileged" structure in medicinal chemistry. The two chlorine atoms are not merely passive substituents; they are chemically distinct and can be selectively replaced through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential introduction of different functional groups, enabling the rapid generation of diverse molecular architectures.

A prominent example underscoring the importance of this scaffold is found in the synthesis of Resmetirom , a drug developed for treating non-alcoholic steatohepatitis (NASH). The key intermediate in its synthesis is 3,6-dichloro-4-isopropylpyridazine, the isopropyl analog of the title compound.[8][9] This intermediate undergoes substitution reactions at the chlorine positions to build the final API.

The utility of this compound lies in its potential to serve as a direct analog or alternative intermediate for synthesizing novel APIs. By modifying the alkyl group from isopropyl to ethyl, researchers can fine-tune the steric and electronic properties of the final molecule, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. Therefore, this compound is a critical tool for professionals engaged in lead optimization and the development of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [107228-54-6]. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 107228-52-4 | Product Name : 3,6-Dichloro-4,5-diisopropylpyridazine. Retrieved from [Link]

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

Apicule. (n.d.). 3,6-Dichloro-4-isopropylpyridazine (CAS No: 107228-51-3) API Intermediate Manufacturers. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 3,6-dichloro-4-isopropylpyridazine CAS-no-107228-51-3. Retrieved from [Link]

Sources

- 1. This compound | C6H6Cl2N2 | CID 14024163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. This compound [107228-54-6] | Chemsigma [chemsigma.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 9. apicule.com [apicule.com]

Spectroscopic Profile of 3,6-Dichloro-4-ethylpyridazine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,6-dichloro-4-ethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of experimentally published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound and related compounds.

Introduction: The Chemical Landscape of Substituted Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The introduction of substituents, such as halogens and alkyl groups, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This compound, with its combination of chloro- and ethyl- functionalities, presents a unique electronic and steric profile, making its unambiguous structural elucidation paramount for any research and development endeavor.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will systematically explore the predicted spectroscopic signatures of this compound across three key analytical platforms: NMR, IR, and Mass Spectrometry. The interpretations provided are grounded in fundamental principles and comparative data from structurally related compounds, such as 3,6-dichloropyridazine and its 4-methyl and 4-isopropyl analogs.

Synthesis of 4-Alkyl-3,6-Dichloropyridazines: An Experimental Framework

While a specific synthesis for this compound is not extensively documented, a general and effective method for the introduction of an alkyl group at the C4 position of the 3,6-dichloropyridazine ring involves a free-radical substitution reaction. The following protocol is adapted from established procedures for similar 4-alkyl-substituted pyridazines.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), add propionic acid (1.2 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

-

Initiation: Heat the mixture to approximately 60-70 °C.

-

Radical Generation: Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) in water to the heated reaction mixture. The persulfate acts as a radical initiator.

-

Reaction Progression: Maintain the temperature and stir the reaction mixture for a period of 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton and the two chemically non-equivalent sets of protons of the ethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton | 7.5 - 7.8 | Singlet (s) | 1H | H-5 |

| Methylene Protons | 2.8 - 3.1 | Quartet (q) | 2H | -CH₂- |

| Methyl Protons | 1.2 - 1.5 | Triplet (t) | 3H | -CH₃ |

-

Aromatic Proton (H-5): The single proton on the pyridazine ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the adjacent nitrogen atom.

-

Ethyl Group Protons: The methylene (-CH₂-) protons will be a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two adjacent methylene protons. The methylene protons are expected to be downfield relative to the methyl protons due to their proximity to the electron-withdrawing pyridazine ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 150 - 155 | C-3, C-6 |

| Aromatic Carbon | 140 - 145 | C-4 |

| Aromatic Carbon | 125 - 130 | C-5 |

| Methylene Carbon | 25 - 30 | -CH₂- |

| Methyl Carbon | 12 - 16 | -CH₃ |

-

Aromatic Carbons: The carbons bearing the chlorine atoms (C-3 and C-6) are expected to be the most downfield among the ring carbons due to the electronegativity of chlorine. The carbon attached to the ethyl group (C-4) will also be in the downfield region. The protonated carbon (C-5) will likely be the most upfield of the aromatic carbons.

-

Ethyl Group Carbons: The chemical shifts of the ethyl group carbons are predicted based on typical values for alkyl chains attached to aromatic systems.[2][3][4][5]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic bands for the aromatic ring and the alkyl substituent.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (ethyl) |

| 1550 - 1600 | C=C and C=N Stretch | Pyridazine Ring |

| 1400 - 1480 | C-H Bend | Aliphatic C-H (ethyl) |

| 1000 - 1200 | C-Cl Stretch | Aryl Halide |

| 700 - 850 | C-H Out-of-plane Bend | Aromatic C-H |

The presence of the ethyl group will be confirmed by the characteristic C-H stretching and bending vibrations in the aliphatic region.[6][7][8][9][10] The vibrations of the dichloropyridazine ring will dominate the fingerprint region of the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Predicted Molecular Ion

The molecular formula of this compound is C₆H₆Cl₂N₂. The molecular weight is approximately 176.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway

The primary fragmentation of the molecular ion is expected to occur via cleavage of the ethyl group.

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical, resulting in a fragment ion at [M-15]⁺.

-

Loss of an Ethyl Radical (•CH₂CH₃): A more significant fragmentation is the loss of the entire ethyl group as a radical, a process analogous to benzylic cleavage, to form a stable dichloropyridazine cation at [M-29]⁺.[11][12] This is often a dominant peak in the mass spectra of ethyl-substituted aromatic compounds.

-

Further Fragmentation: The dichloropyridazine cation can undergo further fragmentation, such as the loss of chlorine atoms or ring cleavage.

Conclusion: A Predictive Toolkit for a Novel Compound

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with comparative data from analogous compounds, a robust and reliable set of expected NMR, IR, and MS data has been compiled. This information is intended to empower researchers in their synthetic endeavors, facilitate the unambiguous identification of this compound, and accelerate its potential application in various scientific domains. As experimental data becomes available, this guide can serve as a valuable reference for validation and further refinement of our understanding of this intriguing heterocyclic molecule.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix isolation IR absorbance spectra of dilute ethylbenzene. Retrieved from [Link]

-

AIP Publishing. (2016). Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene. The Journal of Chemical Physics. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (2000). Mass spectra of new heterocycles: XI. Fragmentation of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines under electron impact and chemical ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2007). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

ResearchGate. (2000). Mass spectra of new heterocycles: IX. Main fragmentaion laws of 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3 H -azepine and its structural isomers (2,3-dihydropyridine, pyrrole, thiophene) under electron impact. Retrieved from [Link]

-

Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Ethylbenzene(100-41-4) IR Spectrum [m.chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Ethylbenzene [webbook.nist.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Solubility of 3,6-Dichloro-4-ethylpyridazine in organic solvents

An In-depth Technical Guide to the Solubility of 3,6-Dichloro-4-ethylpyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted

In the landscape of pharmaceutical and agrochemical research, understanding the physicochemical properties of novel compounds is a cornerstone of development. This compound, a substituted pyridazine, represents a class of heterocyclic compounds with significant potential. However, a comprehensive search of the current scientific literature reveals a conspicuous absence of quantitative solubility data for this specific molecule. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting its solubility and to offer a detailed, field-proven experimental protocol for its precise determination. By leveraging data from structurally analogous pyridazine derivatives, we can infer solubility trends and equip researchers with the tools to generate reliable data, thereby transforming an unknown into a known.

The Compound in Focus: this compound

This compound (C₆H₆Cl₂N₂) is a chlorinated pyridazine derivative.[1] Its structure, characterized by the electron-withdrawing chlorine atoms and the alkyl ethyl group, dictates its polarity and potential for intermolecular interactions, which are the primary drivers of its solubility. A foundational understanding of its basic physical and chemical properties is essential before delving into its solubility characteristics.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Boiling Point | 289.813°C at 760 mmHg | [2] |

| Density | 1.335 g/cm³ | [2] |

| Flash Point | 156.666°C | [2] |

| Vapor Pressure | 0.004 mmHg at 25°C | [2] |

Note: Some physical properties are estimated from available data sheets and may require experimental verification.

Safety Considerations: As with any chlorinated organic compound, appropriate safety measures are paramount. While specific toxicity data for this compound is limited, related compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory. All handling should be performed in a well-ventilated fume hood.[3][5]

The Science of Solubility: A Theoretical Primer

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the thermodynamics of dissolution.

The pyridazine ring itself is polar and capable of forming hydrogen bonds, which generally confers solubility in polar solvents.[6][7] However, the introduction of two chlorine atoms and an ethyl group significantly alters the electronic and steric landscape of the molecule. The chlorine atoms are electron-withdrawing, which can affect the hydrogen bonding capacity of the nitrogen atoms in the pyridazine ring. The ethyl group, being nonpolar, will contribute to its solubility in less polar organic solvents.

To provide a practical framework, we can examine the solubility of structurally related pyridazine derivatives. For instance, studies on 6-phenyl-pyridazin-3(2H)-one and 4-amino-3,6-dichloropyridazine offer valuable insights into how pyridazines behave in various organic solvents.[8][9][10] Generally, the solubility of these compounds increases with temperature.[10]

A Practical Guide to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted isothermal saturation technique.[11]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Sealed glass vials

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.[9]

-

Determine the weight of the collected filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for HPLC or UV-Vis analysis.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent[9]

-

-

Reference Data: Solubility of Analogous Pyridazine Derivatives

While specific data for this compound is unavailable, the following tables provide solubility data for structurally related compounds. This information can serve as a valuable benchmark for predicting the solubility behavior of the target compound.

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures [8]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 1.25 x 10⁻³ | 1.58 x 10⁻³ | 1.98 x 10⁻³ | 2.45 x 10⁻³ | 2.98 x 10⁻³ |

| Ethanol | 2.15 x 10⁻³ | 2.68 x 10⁻³ | 3.32 x 10⁻³ | 4.09 x 10⁻³ | 4.95 x 10⁻³ |

| 1-Butanol | 4.31 x 10⁻³ | 5.29 x 10⁻³ | 6.45 x 10⁻³ | 7.82 x 10⁻³ | 9.41 x 10⁻³ |

| Ethyl Acetate | 6.89 x 10⁻³ | 8.41 x 10⁻³ | 1.02 x 10⁻² | 1.23 x 10⁻² | 1.48 x 10⁻² |

| DMSO | 3.54 x 10⁻¹ | 3.82 x 10⁻¹ | 4.12 x 10⁻¹ | 4.45 x 10⁻¹ | 4.79 x 10⁻¹ |

Table 2: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine in Various Solvents at 298.15 K (Data extrapolated from trends in the cited study)[10]

| Solvent | Approximate Mole Fraction Solubility (x) at 298.15 K |

| Methanol | ~1.5 x 10⁻² |

| Acetone | ~2.0 x 10⁻² |

| Ethanol | ~1.0 x 10⁻² |

| Dichloromethane | ~5.0 x 10⁻³ |

| Ethyl Acetate | ~2.5 x 10⁻² |

| 1,4-Dioxane | ~3.0 x 10⁻² |

| Tetrahydrofuran | ~4.0 x 10⁻² |

Disclaimer: The data in Table 2 is an approximation based on graphical representations in the source material and should be used for comparative purposes only.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains an area ripe for experimental investigation. This guide has provided the necessary theoretical background, a detailed experimental protocol, and comparative data from related compounds to empower researchers to undertake this task with confidence. The generation of precise solubility data will be invaluable for the optimization of synthesis, purification, and formulation processes in the development of new pharmaceuticals and agrochemicals based on this promising scaffold.

References

-

MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

- MSDS of this compound. (2012, May 15).

- Safety Data Sheet. (2023, September 10). 3,6-Dichloro-4-isopropylpyridazine.

-

PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Material Safety Data Sheet. (n.d.). 3,6-Dichloro-4-isopropylpyridazine.

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3,6-Dichloro-4-methylpyridazine.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Retrieved from [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. file.leyan.com [file.leyan.com]

- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 5. fishersci.com [fishersci.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of Substituted Pyridazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are recognized as a "privileged structure," meaning they can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][3] The unique physicochemical properties of the pyridazine ring, including its polarity, capacity for hydrogen bonding, and influence on metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyridazines, with a focus on their potential in drug discovery and development.

Substituted pyridazines have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4][5] The versatility of the pyridazine core allows for easy functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of these compounds.[1]

I. Anticancer Activity: Targeting Key Pathways in Oncology

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various aspects of cancer cell biology, such as cell signaling, proliferation, and survival.[3][6][7]

A. Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of cancer.[6][7] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit these enzymes.[3]

One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] Pyridazine-based inhibitors can block the VEGFR-2 signaling cascade, thereby inhibiting tumor-induced angiogenesis.[3] Some diarylurea derivatives based on pyridazinone scaffolds have shown promising results as VEGFR-2 inhibitors.[8]

Another important target is the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and is often overexpressed in various cancers.[9] Novel hybrids of pyridazine and pyrazoline have been developed as potent EGFR inhibitors, demonstrating significant antiproliferative activity.[9] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9]

B. Induction of Apoptosis

Many pyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, certain pyridazine-pyrazoline hybrids have been shown to elevate the Bax/Bcl-2 ratio, a key indicator of apoptosis, and activate caspase-3, a crucial executioner enzyme in the apoptotic pathway.[9] Some 3,6-disubstituted pyridazine derivatives have also been found to induce necrosis in solid tumors.[10]

C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted pyridazines is highly dependent on the nature and position of the substituents on the pyridazine ring. For example, in a series of 3,6-disubstituted pyridazine derivatives, the presence of a 4-fluorophenyl group was found to be crucial for high JNK1 inhibitory activity, which is implicated in cancer cell survival.[10] The hybridization of the pyridazine ring with other pharmacophoric groups, such as pyrazoline, has also been a successful strategy to enhance anticancer potency.[9]

II. Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridazines have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

A. Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyridazine derivatives. For example, certain chloro derivatives have exhibited higher antibacterial activity against E. coli, P. aeruginosa, and S. marcescens than the standard antibiotic chloramphenicol.[13] Molecular docking studies suggest that these compounds may exert their effect by inhibiting DNA gyrase, an essential bacterial enzyme.[13] Some pyridazinesulfonamides have also shown promising antibacterial properties.[14]

B. Antifungal Activity

While the antifungal activity of pyridazines is generally less pronounced than their antibacterial effects, some derivatives have shown significant efficacy.[13] For instance, certain pyridazinone-based diarylurea derivatives have exhibited potent activity against Candida albicans.[8]

C. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyridazines is influenced by the substitution pattern. In some series, cis-isomers have been found to be more active than their trans- counterparts.[11] The nature of the substituents on the pyridazine ring and any attached phenyl rings can also affect the selectivity of their antimicrobial action.[11] For instance, saturated and partially saturated pyrrolopyridazine derivatives show different activity profiles against various bacterial strains.[11]

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents.[15][16] They have been shown to modulate key inflammatory pathways, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.[16]

A. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[17] Some pyridazine derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[15][18] This selectivity is a desirable trait as it may lead to a better safety profile compared to non-selective NSAIDs.[16]

B. Reduction of Pro-inflammatory Cytokines

In addition to COX inhibition, some pyridazine derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][18] This suggests that they can modulate the inflammatory response at multiple levels.

C. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of pyridazinone derivatives is influenced by the substituents on the heterocyclic ring. For instance, the presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[5] Hybrid molecules combining the pyridazine and pyrazole pharmacophores have also demonstrated significant anti-inflammatory activity.[18]

IV. Cardiovascular Effects: A Range of Therapeutic Possibilities

Pyridazine and pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system.[19][[“]] They have shown potential as cardiotonic agents, vasodilators, and antihypertensive drugs.[19][21]

A. Cardiotonic and Vasodilator Activity

Several pyridazinone derivatives have demonstrated positive inotropic (increasing the force of heart muscle contraction) and vasodilator actions.[19][22] Pimobendan, a benzimidazole-pyridazinone derivative, is a notable example that exhibits both of these properties, making it useful in the treatment of heart failure.[23]

B. Antihypertensive Activity

The vasodilator properties of many pyridazine derivatives contribute to their antihypertensive effects.[19] Some pyrrole-substituted aryl pyridazinones have been reported to possess antihypertensive activities.[19]

C. Antiplatelet Activity

Certain 6-substituted and 2,6-disubstituted pyridazinones have exhibited antiplatelet activity, comparable to that of aspirin.[19] This suggests their potential in preventing thrombosis.[19]

D. Structure-Activity Relationship (SAR) Insights

The cardiovascular effects of pyridazinones are highly dependent on their substitution patterns. For example, the presence of a 4-pyridyl group at a specific position in the pyridazinone ring has been associated with potent positive inotropic and vasodilator actions.[19]

V. Other Biological Activities

Beyond the major areas discussed above, substituted pyridazines have shown a wide range of other biological activities, including:

-

Antidiabetic activity [4]

-

Antiviral activity [25]

-

Muscle relaxant activity [1]

-

Antidepressant activity [2]

-

Inhibition of amyloid fibril formation , suggesting potential in treating neurodegenerative diseases.[27][28]

-

Acetylcholinesterase inhibition , with potential applications in the treatment of Alzheimer's disease.[29][30]

VI. Synthesis of Substituted Pyridazines

A variety of synthetic routes have been developed for the preparation of substituted pyridazines.[4][12] A common starting material is 3,6-dichloropyridazine, which can be readily modified through nucleophilic substitution reactions.[1] Another approach involves the reaction of maleic anhydride with hydrazine monohydrate to form the pyridazine-3,6-dione core.[1] The synthesis of more complex pyridazine derivatives often involves multi-step reaction sequences, including cycloaddition reactions.[12]

VII. Experimental Protocols

A. General Synthesis of a 3,6-disubstituted Pyridazine

A common synthetic route to access 3,6-disubstituted pyridazines starts from 3,6-dichloropyridazine.

Step 1: Nucleophilic Substitution at C6

-

Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, DMF).

-

Add an appropriate nucleophile (e.g., an amine, thiol, or alkoxide) and a base (e.g., triethylamine, potassium carbonate).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 3-chloro-6-substituted pyridazine by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution at C3

-

Dissolve the 3-chloro-6-substituted pyridazine in a suitable solvent.

-

Add a second, different nucleophile and a base.

-

Heat the reaction mixture, monitoring its progress by TLC.

-

Upon completion, work up the reaction as described in Step 1 to isolate the 3,6-disubstituted pyridazine.

B. In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. In Vitro Anticancer Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

VIII. Visualizations

A. General Synthetic Scheme for 3,6-Disubstituted Pyridazines

Caption: A generalized synthetic pathway for 3,6-disubstituted pyridazines.

B. Workflow for In Vitro Antibacterial Activity Screening

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

IX. Conclusion and Future Perspectives

The pyridazine scaffold has proven to be a remarkably versatile and "privileged" structure in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. The ease of chemical modification of the pyridazine ring allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.

Future research in this area will likely focus on several key aspects:

-

Design of Hybrid Molecules: Combining the pyridazine core with other known pharmacophores will continue to be a fruitful strategy for developing novel therapeutic agents with enhanced potency and selectivity. [9][18]* Exploration of New Biological Targets: While significant progress has been made in areas like cancer and infectious diseases, the full therapeutic potential of pyridazine derivatives is yet to be unlocked. Screening pyridazine libraries against new and emerging biological targets could lead to breakthroughs in other disease areas.

-

Development of More Efficient Synthetic Methodologies: The development of novel and efficient synthetic routes will be crucial for the rapid generation of diverse pyridazine libraries for high-throughput screening.

-

In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which pyridazine derivatives exert their biological effects will be essential for rational drug design and the development of safer and more effective drugs.

References

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ijcrt.org. Retrieved January 9, 2026, from [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (1993). PubMed. Retrieved January 9, 2026, from [Link]

-

New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Retrieved January 9, 2026, from [Link]

-

Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020). Assiut University. Retrieved January 9, 2026, from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 9, 2026, from [Link]

-

The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. (n.d.). Africa Research Connect. Retrieved January 9, 2026, from [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). researchgate.net. Retrieved January 9, 2026, from [Link]

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). PubMed. Retrieved January 9, 2026, from [Link]

-

Pyridazine Derivatives in Cardiology. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (1995). PubMed. Retrieved January 9, 2026, from [Link]

-

Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (1988). PubMed. Retrieved January 9, 2026, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2015). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). researchgate.net. Retrieved January 9, 2026, from [Link]

-

The effect of pyridazine compounds on the cardiovascular system. (2012). Consensus. Retrieved January 9, 2026, from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved January 9, 2026, from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]

-

New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (2023). MDPI. Retrieved January 9, 2026, from [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. (1990). PubMed. Retrieved January 9, 2026, from [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega. Retrieved January 9, 2026, from [Link]

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). degruyter.com. Retrieved January 9, 2026, from [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]

Sources

- 1. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. sarpublication.com [sarpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]